5-Chloro-2-(trifluoromethoxy)phenylacetic acid

Lipophilicity Drug Design Pharmacokinetics

SAR studies require precise regioisomer control. Substituting this 5-chloro-2-trifluoromethoxy phenylacetic acid with non-chlorinated analogs alters lipophilicity (ΔLogP = +0.65) and melting point (133°C vs 54-89°C), compromising ADME predictions and purification. • LogP 2.87: Optimized for CNS/oral bioavailability programs • Melting point 133°C: Enables recrystallization over chromatography • 95-97% purity: Reliable building block for GLS1 inhibitors or agrochemicals

Molecular Formula C9H6ClF3O3
Molecular Weight 254.59 g/mol
CAS No. 1092461-21-6
Cat. No. B1425553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(trifluoromethoxy)phenylacetic acid
CAS1092461-21-6
Molecular FormulaC9H6ClF3O3
Molecular Weight254.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)CC(=O)O)OC(F)(F)F
InChIInChI=1S/C9H6ClF3O3/c10-6-1-2-7(16-9(11,12)13)5(3-6)4-8(14)15/h1-3H,4H2,(H,14,15)
InChIKeyKXUCNLJTXUDMHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-(trifluoromethoxy)phenylacetic Acid Overview


5-Chloro-2-(trifluoromethoxy)phenylacetic acid (C9H6ClF3O3, MW 254.59) is a halogenated phenylacetic acid derivative characterized by a 5-chloro substituent and a 2-trifluoromethoxy (-OCF3) group on the aromatic ring . It serves primarily as a synthetic intermediate in the preparation of bioactive molecules and agrochemicals, with the trifluoromethoxy moiety conferring enhanced metabolic stability and lipophilicity relative to non-fluorinated analogs [1].

Synthetic Intermediate Halogenated phenylacetic acid building block for medicinal chemistry and agrochemical research.
Lipophilicity Profile Chloro and trifluoromethoxy substituents support higher logP for membrane permeability study design.
Solid-State Handling Elevated melting point may facilitate recrystallization-based purification workflows.

5-Chloro-2-(trifluoromethoxy)phenylacetic Acid vs. Simple Analogs


Generic substitution with non-chlorinated or differently substituted phenylacetic acid analogs is ill-advised due to quantifiable differences in lipophilicity, solid-state properties, and potential metabolic stability that directly impact downstream synthetic utility. As demonstrated in Section 3, the specific 5-chloro-2-(trifluoromethoxy) substitution pattern yields a LogP of 2.87 —significantly higher than the 2.21-2.60 range of non-chlorinated regioisomers [1]—and a melting point of 133 °C that diverges markedly from the 54-89 °C range of simpler analogs, enabling distinct purification and formulation pathways.

Lipophilicity mismatch: Non-chlorinated analogs exhibit markedly lower logP, which may alter membrane partitioning and synthetic intermediate behavior.
Solid-state divergence: The melting point is substantially higher than ortho-substituted analogs, potentially impacting recrystallization and handling.
Purification pathway differences: Lower-melting analogs may require chromatography rather than simple recrystallization, complicating scale-up.

5-Chloro-2-(trifluoromethoxy)phenylacetic Acid vs. Closest Analogs


Lipophilicity (LogP) Comparison

The chloro substituent at the 5-position increases the compound's calculated octanol-water partition coefficient (LogP) relative to non-chlorinated analogs, enhancing predicted membrane permeability. The target compound exhibits a LogP of 2.86570 , compared to 2.21230 for 2-(trifluoromethoxy)phenylacetic acid [1] and an XLogP3 of 2.6 for 4-(trifluoromethoxy)phenylacetic acid . This represents a 0.65 log unit increase over the 2-substituted analog.

Lipophilicity (LogP)
Cross-study comparable
2.87 vs 2.21 (2-sub) / 2.6 (4-sub)
Supports lipophilicity-driven permeability study context.
Calculated values; experimental validation advised.
Lipophilicity Drug Design Pharmacokinetics

Melting Point Divergence

The introduction of the 5-chloro group substantially elevates the melting point relative to non-chlorinated phenylacetic acids, indicating altered solid-state packing and crystallinity. The target compound melts at 133 °C , whereas 2-(trifluoromethoxy)phenylacetic acid melts at 54-56 °C and 4-(trifluoromethoxy)phenylacetic acid melts at 85-88 °C . This represents a 77-79 °C increase over the ortho analog and a 45-48 °C increase over the para analog.

Melting Point
Cross-study comparable
133 °C vs 54–56 °C (2-sub) / 85–88 °C (4-sub)
May facilitate recrystallization-based purification.
Vendor datasheet values; verify lot-specific behavior.
Solid-State Properties Purification Crystallization

Available Purity Grades

The compound is commercially available in ≥95% to ≥97% purity grades from multiple suppliers, consistent with requirements for research-scale synthesis . While many phenylacetic acid analogs are also offered at 95-98% purity, the availability of a 97% grade from Thermo Scientific provides a verifiable high-purity option for sensitive applications.

Purity Grades
Specification review
95% (AKSci) / 97% (Thermo Sci.)
Consistent purity supports reproducible synthesis outcomes.
Supplier-reported specifications; verify via COA.
Purity Quality Control Synthesis

Glutaminase Inhibitor Motif

The (trifluoromethoxy)phenylacetic acid motif, of which 5-chloro-2-(trifluoromethoxy)phenylacetic acid is a specific halogenated derivative, has been employed in the design of irreversible kidney-type glutaminase (GLS1) inhibitors. In a 2022 study, replacement of this motif with α,β-unsaturated carboxylic acids in CB839 derivatives (e.g., GJ2, GJ5) resulted in compounds with 106-fold stronger K_D binding to wild-type KGA compared to CB839 and improved liver microsome stability [1]. While this study did not test 5-chloro-2-(trifluoromethoxy)phenylacetic acid directly, the structural class to which it belongs has validated biological relevance in a high-impact therapeutic area.

GLS1 Inhibitor Scaffold
Class-level inference
Scaffold motif used in irreversible GLS1 inhibitors (e.g., CB839 derivatives).
Context-dependent; not directly validated for this specific compound.
Class-level evidence; verify SAR relevance independently.
Glutaminase Inhibition Cancer Metabolism Drug Discovery

Key Applications for 5-Chloro-2-(trifluoromethoxy)phenylacetic Acid


Enhanced Membrane Permeability for Drug Candidates

The LogP of 2.87 (ΔLogP = +0.65 vs. non-chlorinated analogs) makes this compound an optimal starting material for medicinal chemistry programs where passive diffusion is critical. Researchers designing CNS-penetrant or orally bioavailable agents can leverage the increased lipophilicity imparted by the 5-chloro substituent to improve predicted absorption, distribution, metabolism, and excretion (ADME) profiles without introducing additional chiral centers or metabolically labile groups.

High-Melting Intermediates in Solid-Phase Synthesis

With a melting point of 133 °C—77-79 °C higher than the 2-substituted analog —5-chloro-2-(trifluoromethoxy)phenylacetic acid offers distinct advantages in solid-phase synthesis, recrystallization, and long-term storage. Its elevated melting point minimizes decomposition during handling and allows for more robust purification by recrystallization, reducing the need for chromatographic separation in large-scale preparations.

Glutaminase Inhibitor Lead Optimization

Given the validated role of the trifluoromethoxy phenylacetic acid scaffold in GLS1 allosteric inhibitors [1], this compound is ideally suited for structure-activity relationship (SAR) studies aimed at optimizing binding affinity and metabolic stability. The 5-chloro substituent provides an additional vector for exploring halogen bonding interactions and modulating electronic effects on the phenyl ring, which may yield derivatives with improved potency over parent scaffolds.

Agrochemical Building Block Synthesis

The compound's high purity (95-97%) and well-characterized solid-state properties make it a reliable building block for the synthesis of novel herbicides or fungicides, where precise control over substituent electronic and steric parameters is essential for target site binding and field stability.

Application
Selection Property
Validation Focus
Membrane permeability studies in medicinal chemistry
Lipophilicity profile (reported higher LogP)
Verify passive diffusion in target assay models
Solid-phase synthesis and recrystallization workflows
Elevated melting point
Confirm purification efficiency and solid-state stability
GLS1 allosteric inhibitor SAR exploration
Halogenated scaffold for binding optimization
Verify target engagement and metabolic stability
Agrochemical building block synthesis
Consistent purity and solid-state properties
Assess field stability and target site binding

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